2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C15H10O. It is a derivative of biphenyl, featuring an ethynyl group and an aldehyde group attached to the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of 2’-Ethynyl-[1,1’-biphenyl]: This can be achieved through a Sonogashira coupling reaction, where 2-bromo-[1,1’-biphenyl] reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The ethynyl group is deprotected using a base such as potassium carbonate to yield 2’-Ethynyl-[1,1’-biphenyl].
Formylation: The final step involves the formylation of 2’-Ethynyl-[1,1’-biphenyl] using a Vilsmeier-Haack reaction, where the compound reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) under mild conditions.
Major Products
Oxidation: 2’-Ethynyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2’-Ethynyl-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde involves its reactivity due to the presence of both the ethynyl and aldehyde groups. The ethynyl group can undergo addition reactions, while the aldehyde group can participate in nucleophilic addition and condensation reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Contains a bromine atom instead of an ethynyl group, leading to different reactivity patterns.
2’-Ethynyl-[1,1’-biphenyl]-2-carboxylic acid: The carboxylic acid group provides different chemical properties compared to the aldehyde group.
Uniqueness
2’-Ethynyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of the ethynyl and aldehyde groups on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C15H10O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-ethynylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H10O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h1,3-11H |
InChI Key |
QIXORMWWCPPJNW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2C=O |
Origin of Product |
United States |
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